

Application Notes and Protocols for In Vivo Anticoagulation Studies of SAR107375E

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Compound of Interest

Compound Name: SAR107375

Cat. No.: B12374944

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Introduction

This document provides detailed application notes and protocols for conducting in vivo anticoagulation studies of **SAR107375E**. It is important to note that the initial query referred to **SAR107375** as a PAR1 antagonist. However, publicly available scientific literature identifies the compound as **SAR107375E**, a potent direct dual inhibitor of both Factor Xa (FXa) and Factor IIa (thrombin).[1] This document will therefore focus on the correct mechanism of action. While **SAR107375E** is not a PAR1 antagonist, a diagram of the PAR1 signaling pathway is included as requested to illustrate its crucial role in thrombosis.

SAR107375E has demonstrated significant anticoagulant activity in both in vitro and animal studies, and has undergone a first-in-human clinical trial.[1] These notes are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the anticoagulant and antithrombotic efficacy of **SAR107375E** and similar compounds.

Data Presentation

Table 1: Pharmacokinetic Parameters of SAR107375E in Humans (Single Intravenous Doses)

Dose (mg)	Cmax (µg/L)	AUC0-t (h*µg/L)	t1/2 (h)
0.5	59.05	25.01	1.51
1.5	-	-	-
3.0	-	-	-
5.0	-	-	4.00
7.5	-	-	-
10.0	-	-	-
15.0	-	-	-
20.0	1360	528.45	-

Data extracted from a first-in-human trial in healthy Chinese adult subjects.^[1] Dose proportionality was observed in the 5.0-20.0 mg range.^[1]

Table 2: Representative In Vivo Anticoagulant Doses of Direct FXa and Dual FXa/IIa Inhibitors in Animal Models

Compound	Animal Model	Route of Administration	Effective Dose (ED50)	Application	Reference
BAY 59-7939 (Rivaroxaban)	Rat (venous stasis)	Intravenous	0.1 mg/kg	Venous Thrombosis	[2]
BAY 59-7939 (Rivaroxaban)	Rat (AV shunt)	Oral	5.0 mg/kg	Arterial Thrombosis	[2]
BAY 59-7939 (Rivaroxaban)	Rabbit (AV shunt)	Oral	0.6 mg/kg	Arterial Thrombosis	[2]
YM-60828	Rat	-	-	Venous & Arterial Thrombosis	[3][4]
PD0313052 (FXa inhibitor) + Argatroban (IIa inhibitor)	Rabbit (AV shunt)	-	-	Synergistic antithrombotic effect	[5]

This table provides examples of dosages for other direct FXa and dual inhibitors to serve as a starting point for dose-range finding studies with **SAR107375E**.

Experimental Protocols

Protocol 1: In Vivo Anticoagulation Assessment in a Rat Model

Objective: To determine the in vivo anticoagulant effect of **SAR107375E** in rats by measuring its impact on coagulation parameters.

Materials:

- **SAR107375E**

- Vehicle (e.g., saline, or as appropriate for the formulation)
- Male Sprague-Dawley rats (250-300g)
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (syringes, tubes with anticoagulant like sodium citrate)
- Centrifuge
- Coagulometer
- Reagents for Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) assays

Procedure:

- Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
- Dosing:
 - Divide animals into groups (e.g., vehicle control, and multiple dose levels of **SAR107375E**).
 - Administer **SAR107375E** via the desired route (e.g., intravenous, oral). The choice of dose range should be informed by preliminary in vitro data and data from similar compounds (see Table 2).
- Blood Sampling:
 - At predetermined time points after dosing (e.g., 15, 30, 60, 120 minutes), anesthetize the animals.
 - Collect blood samples from a suitable site (e.g., tail vein, cardiac puncture for terminal studies) into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

- Plasma Preparation:
 - Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
- Coagulation Assays:
 - Perform aPTT and PT assays on the plasma samples using a coagulometer according to the manufacturer's instructions.
- Data Analysis:
 - Compare the aPTT and PT values of the **SAR107375E**-treated groups to the vehicle control group.
 - Analyze the dose-response and time-course of the anticoagulant effect.

Protocol 2: Rat Arteriovenous (AV) Shunt Thrombosis Model

Objective: To evaluate the antithrombotic efficacy of **SAR107375E** in a model of arterial thrombosis.

Materials:

- **SAR107375E** and vehicle
- Male Wistar rats (300-350g)
- Anesthesia
- Surgical instruments
- Polyethylene tubing to create the shunt
- Cotton thread

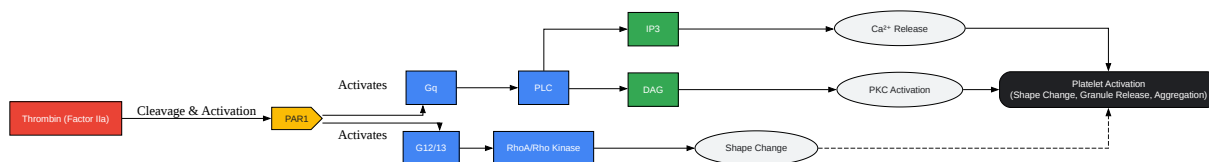
Procedure:

- Animal Preparation and Dosing:
 - Administer **SAR107375E** or vehicle to the rats at specified times before the surgical procedure.
- Surgical Procedure:
 - Anesthetize the rat.
 - Isolate the left carotid artery and the right jugular vein.
 - Insert cannulas into both vessels and connect them with a piece of polyethylene tubing containing a cotton thread.
- Thrombus Formation:
 - Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).
- Thrombus Measurement:
 - After the designated time, clamp the shunt and carefully remove the cotton thread.
 - Weigh the thread to determine the thrombus weight.
- Data Analysis:
 - Compare the thrombus weight in the **SAR107375E**-treated groups to the vehicle control group to determine the percentage of thrombus inhibition.

Mandatory Visualization

Signaling Pathway of Protease-Activated Receptor 1 (PAR1)

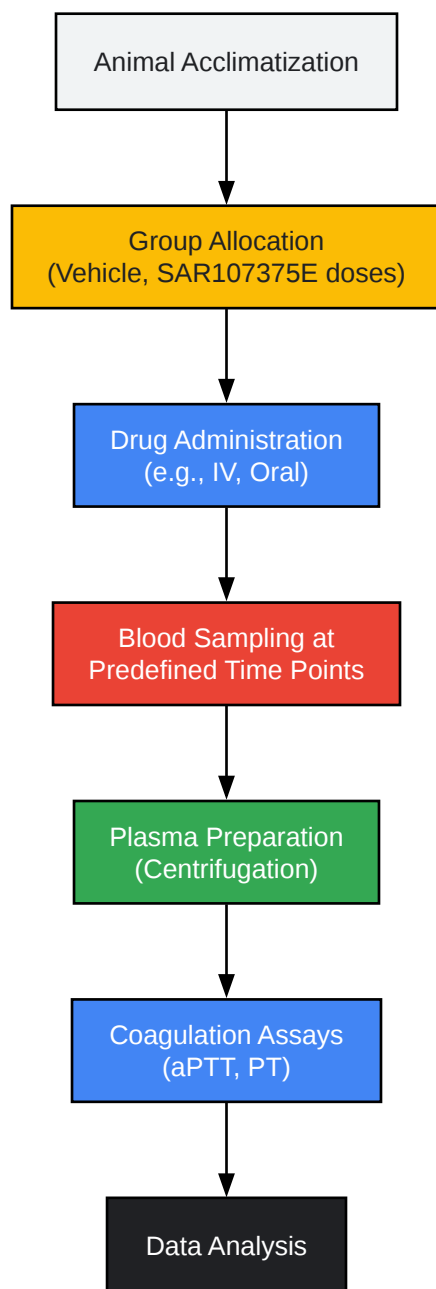
While **SAR107375E** acts on FXa and IIa, the initial query mentioned PAR1. PAR1 is a G-protein coupled receptor that is a key player in thrombin-mediated platelet activation and is a target for other antithrombotic drugs.^{[6][7]} Understanding this pathway is relevant in the broader context of thrombosis research.



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Caption: Thrombin-mediated PAR1 signaling cascade leading to platelet activation.

Experimental Workflow for In Vivo Anticoagulation Study



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Caption: Workflow for assessing the anticoagulant effects of **SAR107375E** in vivo.

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References

- 1. First-in-human trial of SAR107375E, a novel small molecule anticoagulant with dual inhibition of factor Xa and factor IIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics | Springer Nature Experiments [experiments.springernature.com]
- 5. Inhibitors of blood coagulation factors Xa and IIa synergize to reduce thrombus weight and thrombin generation in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
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